(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid
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Overview
Description
(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid is a versatile small molecule scaffold with the chemical formula C₅H₁₀NO₃P and a molecular weight of 163.11 g/mol . This compound is characterized by the presence of a tetrahydropyridine ring substituted with a phosphonic acid group at the 4-position.
Preparation Methods
The synthesis of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,6-tetrahydropyridine and phosphonic acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium and trimethyl borate.
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonic acid group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Scientific Research Applications
(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid can be compared with other similar compounds, such as:
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: This compound is a selective antagonist of GABA C receptors and is used as a pharmacological probe.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This derivative is used in organic synthesis and has distinct chemical properties.
Tetrahydropyridine derivatives: These compounds share the tetrahydropyridine core structure but differ in their substituents and applications.
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylphosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1,6H,2-4H2,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBAAPJRPYOJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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